N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide
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Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxole moiety with a triazoloquinoline system, linked via a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazoloquinoline intermediates. These intermediates are then coupled through a series of reactions involving thiolation and amidation.
Benzodioxole Intermediate Synthesis: The benzodioxole moiety can be synthesized via the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Triazoloquinoline Intermediate Synthesis: The triazoloquinoline system is prepared through the cyclization of appropriate aniline derivatives with triazole precursors.
Coupling Reaction: The final step involves the thiolation of the triazoloquinoline intermediate followed by amidation with the benzodioxole intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinoline or triazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole and triazoloquinoline moieties are likely involved in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide: shares structural similarities with other benzodioxole and triazoloquinoline derivatives.
Uniqueness
- The unique combination of benzodioxole and triazoloquinoline systems linked via a sulfanylacetamide group distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S/c1-13-8-19-23-24-21(25(19)16-5-3-2-4-15(13)16)29-11-20(26)22-10-14-6-7-17-18(9-14)28-12-27-17/h2-9H,10-12H2,1H3,(H,22,26) |
InChI Key |
PYKZQLDOPNFIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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